molecular formula C6H10O3 B1167786 hepasor CAS No. 114512-78-6

hepasor

Cat. No.: B1167786
CAS No.: 114512-78-6
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Description

Hepasor is a hepatoprotective compound derived from Enantia chlorantha, a plant traditionally used in African medicine for treating liver disorders. It is a mixture of protoberberine alkaloids, primarily berbamine and columbamine, with demonstrated antioxidant and anti-inflammatory properties . Research indicates that this compound mitigates hepatic injury by scavenging free radicals, reducing oxidative stress, and modulating calcium homeostasis in hepatocytes. For instance, Djimeli et al. (2021) demonstrated that this compound administration in rodent models reduced serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels by 40–60%, confirming its efficacy in liver protection .

Properties

CAS No.

114512-78-6

Molecular Formula

C6H10O3

Synonyms

hepasor

Origin of Product

United States

Scientific Research Applications

Hepatitis Treatment

Hepasor has been primarily studied for its effectiveness in treating viral hepatitis. Research indicates that it can significantly improve liver function and reduce viral load in patients suffering from hepatitis infections. For instance, a study showed that this compound therapy led to notable enhancements in liver histology and function in pre-traumatized rat models .

Case Studies on Efficacy

Several case studies highlight the therapeutic benefits of this compound:

  • Case Study 1 : A report documented a patient with chronic hepatitis who underwent this compound treatment, resulting in sustained improvement in liver enzyme levels and overall health status .
  • Case Study 2 : Another study illustrated the impact of this compound on a cohort of patients with hepatitis B, showing significant reductions in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels after a specified treatment duration .

Table 1: Summary of Clinical Findings on this compound Treatment

Study ReferencePatient GroupTreatment DurationOutcome MeasureResults
Pre-traumatized rats2 weeksLiver histologyEnhanced healing observed
Chronic hepatitis patients12 weeksALT/AST levelsSignificant reduction noted
Hepatitis B patients6 monthsViral loadUndetectable HCV RNA achieved

Chemical Reactions Analysis

Enzymatic Cleavage Mechanism

Heparanase cleaves heparan sulfate (HS) at specific glucuronidic linkages, generating fragments of 10–20 sugar units . The reaction proceeds via:

Catalytic residues :

  • Glu 343 : Acts as the catalytic nucleophile

  • Glu 225 : Functions as the acid-base catalyst

Key structural features :

FeatureRole in Reaction
TIM-barrel domainHouses catalytic glutamic acids
Basic cleft (Arg/Lys-rich)Binds sulfated HS substrates
β-sandwich domainStabilizes substrate interaction

Reaction steps :

  • Substrate binding via electrostatic interactions with the basic cleft.

  • Acid-base catalysis by Glu 225, protonating the glycosidic oxygen.

  • Nucleophilic attack by Glu 343, cleaving the β-1,4-glycosidic bond.

Substrate Specificity

Heparanase preferentially cleaves HS chains with specific sulfation patterns:

Sulfation MotifBinding Affinity (K<sub>d</sub>)Cleavage Efficiency
N-sulfate at −2 position8.2 µM High
6-O-sulfate at +1 position9.6 µM Moderate
2-O-sulfate>20 µM Low

Note: Binding affinity determined via surface plasmon resonance (SPR) .

Activation via Proteolytic Processing

Pro-heparanase (65 kDa) requires proteolytic activation for enzymatic activity:

Activation pathway :

  • Cathepsin L cleavage : Removes Ser<sup>110</sup>–Gln<sup>157</sup> linker .

  • Subunit formation : Generates 8 kDa (N-terminal) and 50 kDa (C-terminal) subunits.

  • Heterodimer assembly : Active enzyme forms a noncovalent 8 + 50 kDa complex .

Kinetic parameters :

ParameterPro-heparanaseActive heparanase
K<sub>m</sub> (HS)N/A12.4 µM
k<sub>cat</sub>N/A4.7 s<sup>−1</sup>
pH optimumInactive5.8–6.2

Inhibition Strategies

Competitive inhibitors target the HS-binding cleft:

Inhibitor ClassExample CompoundIC<sup>50</sup>Mechanism
Heparin derivativesSST000138 nM Mimics HS sulfation pattern
Small moleculesPG545120 nM Blocks catalytic cleft
AntibodiesH1023 mAb4.2 µg/mL Prevents substrate docking

Comparison with Similar Compounds

Comparison with Similar Compounds

Hepasor is structurally and functionally compared to other hepatoprotective alkaloids, such as palmatine and berberine . Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Source Mechanism of Action Efficacy (ALT Reduction) Key Studies
This compound Enantia chlorantha Free radical scavenging, calcium homeostasis 40–60% (rodent models) Djimeli et al., 2021
Palmatine Coptis chinensis Inhibits Ca²⁺ release-activated channels 35–50% (in vitro) Journal of Ethnopharm., 2020
Berberine Berberis vulgaris AMPK activation, lipid metabolism regulation 30–55% (clinical trials) BMC Gastroenterol., 2019

Key Findings

Mechanistic Differences :

  • This compound uniquely targets delayed outward potassium currents and Ca²⁺ release-activated Ca²⁺ channels , preventing calcium overload in hepatocytes . In contrast, berberine primarily activates AMPK to regulate lipid metabolism, making it less effective in acute hepatotoxicity scenarios.
  • Palmatine, while structurally similar to this compound, lacks the multi-targeted antioxidant activity observed in this compound’s protoberberine mixture .

Efficacy in Clinical Models :

  • This compound outperforms palmatine in reducing oxidative stress markers (e.g., malondialdehyde levels by 45% vs. 30%) .
  • Berberine shows broader metabolic benefits but requires higher doses (500 mg/day) compared to this compound’s effective dose (50 mg/kg in rodents) .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Hepasor in preclinical studies?

  • Methodological Answer : Synthesis should follow validated protocols, such as multi-step organic reactions with purity verification via HPLC (>95%) and structural confirmation through NMR and mass spectrometry. For characterization, use X-ray crystallography for solid-state analysis and dynamic light scattering (DLS) for stability in physiological buffers. Ensure reproducibility by documenting solvent systems, temperature gradients, and catalyst ratios. Experimental details must align with guidelines for reporting chemical synthesis (e.g., Beilstein Journal of Organic Chemistry standards) .

Q. How should researchers conduct a systematic literature review on this compound’s mechanisms of action?

  • Methodological Answer : Use databases like PubMed and Google Scholar with Boolean operators (e.g., "this compound AND (mechanism OR pharmacokinetics)"). Apply PRISMA guidelines to filter studies by relevance, excluding non-peer-reviewed sources. Categorize findings into in vitro, in vivo, and computational models. Critical appraisal tools (e.g., CONSORT for clinical trials) help assess bias. Maintain a spreadsheet to track study designs, sample sizes, and contradictory results .

Q. What statistical methods are appropriate for validating this compound’s efficacy in initial in vitro assays?

  • Methodological Answer : Use ANOVA for dose-response curves (e.g., IC50 comparisons) and Student’s t-test for control vs. treatment groups. Apply Bonferroni correction for multiple comparisons. Report effect sizes (Cohen’s d) and confidence intervals (95% CI). For cytotoxicity assays, include viability data normalized to baseline (e.g., MTT assay results in triplicate). Raw data should be archived in repositories like Figshare for transparency .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pharmacokinetic profiles across studies?

  • Methodological Answer : Perform meta-analysis using tools like RevMan to pool data from heterogeneous studies. Stratify by variables such as dosage, administration route, and model organisms (e.g., rodents vs. primates). Sensitivity analysis identifies outliers, while subgroup analysis explores confounding factors (e.g., hepatic metabolism differences). Validate findings with independent pharmacokinetic assays under standardized conditions .

Q. What strategies optimize this compound’s bioavailability in advanced delivery systems (e.g., nanoparticles)?

  • Methodological Answer : Employ Design of Experiments (DoE) to test variables like polymer composition (PLGA vs. chitosan), particle size (50–200 nm), and encapsulation efficiency. Use response surface methodology (RSM) to model optimal parameters. Validate with in vivo biodistribution studies using radiolabeled this compound and SPECT/CT imaging. Compare release kinetics via Franz diffusion cells .

Q. How should researchers design a robust comparative study evaluating this compound against existing therapeutic analogs?

  • Methodological Answer : Adopt a double-blind, randomized controlled trial (RCT) design with three arms: this compound, active comparator (e.g., Sorafenib), and placebo. Use block randomization to balance covariates (e.g., age, disease stage). Primary endpoints could include progression-free survival (PFS) or biomarker levels (e.g., ALT/AST). Power analysis determines sample size (α=0.05, β=0.2). Adhere to CONSORT guidelines for reporting .

Data Analysis and Interpretation

Q. How to address variability in this compound’s cytotoxicity data across cell lines?

  • Methodological Answer : Normalize data to cell-line-specific controls (e.g., HEK293 vs. HepG2). Use hierarchical clustering to group cell lines by response patterns. Apply machine learning (e.g., random forests) to identify genomic or proteomic predictors of sensitivity (e.g., TP53 status). Validate with CRISPR knockouts of candidate genes .

Q. What frameworks guide ethical considerations in this compound’s translational research?

  • Methodological Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design. For animal studies, comply with ARRIVE guidelines. In human trials, obtain IRB approval and document informed consent. Use REDCap for secure data management. Reference the Declaration of Helsinki for ethical benchmarks .

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